molecular formula C20H17N5O3 B2366151 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899966-58-6

4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2366151
CAS No.: 899966-58-6
M. Wt: 375.388
InChI Key: QYBOWQFEPNYRDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a fascinating compound belonging to a class of synthetic organic compounds

Preparation Methods

Synthetic routes and reaction conditions: : To synthesize 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, the typical method involves the condensation of appropriate pyrazole and pyrimidine derivatives, followed by functional group modifications. The critical steps include:

  • Reacting a pyrazole derivative with a pyrimidine derivative in the presence of suitable catalysts.

  • Conducting the reaction under controlled temperature conditions (generally between 50-80°C) and in an inert atmosphere to prevent unwanted side reactions.

  • Purifying the product using chromatographic techniques to ensure high purity and yield.

Industrial production methods: : Industrial production of this compound usually follows similar synthetic pathways but on a larger scale. The optimization focuses on enhancing yield, reducing reaction time, and ensuring consistent quality. Advanced reactors, automated systems, and rigorous quality control measures are typically employed.

Chemical Reactions Analysis

Types of reactions: : The compound undergoes various reactions, including oxidation, reduction, and substitution reactions. For example:

  • Oxidation: : Introducing oxygen atoms into the structure can produce new derivatives with different properties.

  • Reduction: : Reduction reactions can modify the oxidation state of functional groups, leading to the formation of different compounds.

  • Substitution: : Functional groups on the compound can be substituted with other groups to yield new derivatives.

Common reagents and conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

  • Reduction: : Reagents such as sodium borohydride or lithium aluminium hydride under controlled conditions.

  • Substitution: : Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) under neutral or mildly basic/acidic conditions.

Major products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, reduction could produce alcohol derivatives, and substitution may lead to a variety of substituted benzamides.

Scientific Research Applications

4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has found applications in several scientific fields:

  • Chemistry: : Used as a precursor for synthesizing more complex molecules in organic chemistry.

  • Biology: : Investigated for its potential as a biological probe due to its specific interactions with certain biomolecules.

  • Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

  • Industry: : Utilized in the development of specialty chemicals and advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular targets: : It can interact with enzymes, receptors, and other proteins, potentially modulating their activity.

  • Pathways involved: : It may influence biochemical pathways, including signaling cascades, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with other similar compounds: : Compared to other compounds with similar structures, 4-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide stands out due to its unique methoxy group and the specific arrangement of its functional groups

List of similar compounds

  • 4-amino-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

  • 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

  • 4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Properties

IUPAC Name

4-methoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c1-13-3-7-15(8-4-13)25-18-17(11-22-25)20(27)24(12-21-18)23-19(26)14-5-9-16(28-2)10-6-14/h3-12H,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBOWQFEPNYRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.